2,3-Dichloro-1,4-benzenediamine
Description
Contextualization within Halogenated Aromatic Diamines
Halogenated aromatic diamines are organic compounds characterized by a benzene (B151609) ring substituted with two amino (-NH₂) groups and one or more halogen atoms. The presence and position of the chlorine atoms on the benzene ring, as seen in dichlorinated phenylenediamines, significantly influence the molecule's electronic properties, reactivity, and the characteristics of resulting materials. frontiersin.org For instance, isomers such as 4-Chloro-1,2-phenylenediamine are used as precursors in the production of permanent hair colorants. frontiersin.org
The family of dichlorinated p-phenylenediamines includes several isomers, such as the 2,5-dichloro and 2,6-dichloro derivatives, which have been noted for their use as intermediates in the manufacturing of dyes and resins. inchem.org The specific positioning of the two chlorine atoms adjacent to one of the amino groups in 2,3-Dichloro-1,4-benzenediamine suggests a distinct steric and electronic environment compared to its more symmetrical isomers, which can be expected to influence its polymerization behavior and chemical reactivity.
Significance as a Precursor in Organic Synthesis and Materials Science Research
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers, most notably polyamides and polyimides. ontosight.aielsevierpure.com These polymers are prized for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries. ontosight.ai The general method for creating these polymers involves condensation reactions between the diamine and a diacid chloride or a dianhydride. ontosight.ai
While direct research on this compound is not extensively documented, the known applications of its isomers provide a strong indication of its potential. For example, 2,5-Dichloro-1,4-phenylenediamine is utilized as a monomer and a linker molecule in the synthesis of advanced materials like covalent organic frameworks (COFs). Its isomers are also key intermediates in producing pigments and dyes. inchem.orggoogle.com Therefore, this compound is recognized as a valuable potential precursor for creating novel polymers and organic materials with tailored properties, even though it remains a less-explored member of its chemical class.
Physicochemical Properties of Dichlorinated Benzenediamines
The following table outlines the known properties of various dichlorinated benzenediamine isomers. Data for the 2,3-dichloro isomer is sparse in publicly available literature, highlighting its status as a less-characterized compound compared to its relatives.
| Property | This compound | 2,5-Dichloro-1,4-benzenediamine | 4,5-Dichloro-1,2-benzenediamine |
| Synonym | 2,3-Dichloro-p-phenylenediamine | 1,4-Diamino-2,5-dichlorobenzene tcichemicals.com | 4,5-Dichloro-o-phenylenediamine sigmaaldrich.com |
| CAS Number | Data not available | 20103-09-7 tcichemicals.com | 5348-42-5 sigmaaldrich.com |
| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₆Cl₂N₂ | C₆H₆Cl₂N₂ nih.gov |
| Molecular Weight | 177.03 g/mol | 177.03 g/mol | 177.03 g/mol nih.gov |
| Appearance | Data not available | White to Brown powder to crystal tcichemicals.com | Solid sigmaaldrich.com |
| Melting Point | Data not available | 164-166 °C chemicalbook.com | 158-164 °C sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichlorobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWTUQATBGTZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149355 | |
| Record name | 1,4-Benzenediamine, ar,ar-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110680-94-9 | |
| Record name | 1,4-Benzenediamine, ar,ar-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, ar,ar-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dichloro 1,4 Benzenediamine
Chemical Precursor Synthesis Approaches
The generation of 2,3-dichloro-1,4-benzenediamine can be approached from several key precursors, each involving distinct chemical reactions such as halogenation, nitration, reduction, and amination.
Halogenation of Benzenediamine Derivatives
The direct chlorination of p-phenylenediamine (B122844) is a theoretically possible but challenging route. wikipedia.org The two amino groups on the benzene (B151609) ring are strongly activating, making the aromatic ring highly susceptible to electrophilic substitution. This high reactivity often leads to a lack of selectivity, resulting in mixtures of various chlorinated isomers and over-chlorinated products. Controlling the stoichiometry and reaction conditions to selectively introduce chlorine atoms at the 2 and 3 positions is difficult, making this approach less common for targeted synthesis.
Reduction Pathways from Nitro-Chlorinated Benzenes
A more controlled and widely utilized method for synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound. acs.orgresearchgate.net For this compound, a logical precursor would be 2,3-dichloro-1,4-dinitrobenzene or an appropriate mono-nitro intermediate. The synthesis typically begins with a suitable dichloronitrobenzene or dichloroaniline, which is then further nitrated and subsequently reduced.
The critical step in this pathway is the reduction of the nitro groups to amino groups. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a common and efficient method, employing catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel under a hydrogen atmosphere. acs.orgresearchgate.net However, a significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where a C-Cl bond is cleaved, leading to undesired byproducts. acs.orggoogle.com The selection of catalyst, solvent, and reaction parameters is crucial to maximize the yield of the desired haloaniline. researchgate.netacs.org Alternative reduction methods include the use of metal/acid combinations, such as iron or tin in the presence of hydrochloric acid, or sodium dithionite. researchgate.net
The selective reduction of one nitro group in a dinitro compound can also be a strategic step, often influenced by the steric and electronic environment of the nitro groups. mdpi.com
| Reducing Agent/System | Typical Conditions | Key Considerations |
|---|---|---|
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Hydrogen gas pressure, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, but risk of dehalogenation. acs.orgresearchgate.net Catalyst selection is critical. |
| Metal and Acid (Fe/HCl, Sn/HCl) | Acidic aqueous or alcoholic media | Cost-effective, but can generate significant metal waste. researchgate.net |
| Hydrazine Hydrate (N₂H₄·H₂O) | Used with a catalyst like FeCl₃/Activated Carbon | Avoids the formation of "iron mud" waste. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | A milder reducing agent, useful for selective reductions. |
Amination of Dichloro-Benzenedione Precursors
Another potential synthetic route involves the amination of a dichloro-benzenedione (quinone) precursor, such as 2,3-dichloro-1,4-benzoquinone (B8745268). This approach would involve the nucleophilic addition of an amine source, like ammonia (B1221849) or an ammonia equivalent, to the quinone ring. Research on the reaction of 2,5-dichloro-1,4-benzoquinone (B146525) with amines like pyrrolidine (B122466) has shown that complex reactions can occur, sometimes leading to unexpected products. researchgate.net Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been successfully used for the amination of dichloronaphthoquinone derivatives, suggesting this could be a viable, though more advanced, strategy for benzenedione precursors as well. researchgate.net
Multi-step Organic Transformation Strategies
The synthesis of specifically substituted molecules like this compound often requires a sequence of reactions to build the desired substitution pattern. youtube.comyoutube.com These multi-step strategies allow for greater control over regiochemistry.
One plausible multi-step pathway begins with the nitration of 1,2-dichlorobenzene (B45396). The resulting mixture of dichloronitrobenzene isomers can be optimized to favor the 2,3-dichloro-1-nitrobenzene precursor. This intermediate can then be subjected to a series of transformations:
Reduction: The initial nitro group of 2,3-dichloro-1-nitrobenzene is reduced to an amino group, forming 2,3-dichloroaniline (B127971).
Nitration: A second nitro group is introduced onto the 2,3-dichloroaniline ring. The directing effects of the amino and chloro substituents would favor the introduction of the nitro group at the 4-position.
Final Reduction: The newly introduced nitro group is reduced to yield the target this compound.
An alternative strategy, adapted from the synthesis of related isomers, involves the use of protecting groups. For instance, a synthesis could start from an aniline (B41778) derivative where the amino group is first protected (e.g., via acylation), followed by chlorination and nitration steps, and finally deprotection and reduction. researchgate.net This approach is common in organic synthesis to manage the reactivity and directing effects of functional groups. researchgate.net
| Step | Starting Material | Reaction | Product |
|---|---|---|---|
| 1 | 1,2-Dichlorobenzene | Nitration (e.g., HNO₃/H₂SO₄) | 2,3-Dichloronitrobenzene |
| 2 | 2,3-Dichloronitrobenzene | Reduction (e.g., Fe/HCl) | 2,3-Dichloroaniline |
| 3 | 2,3-Dichloroaniline | Nitration | 2,3-Dichloro-4-nitroaniline |
| 4 | 2,3-Dichloro-4-nitroaniline | Reduction (e.g., H₂/Pd/C) | This compound |
Optimization of Reaction Conditions and Yield Enhancement
Achieving a high yield and purity of this compound is dependent on the careful optimization of each reaction step. The selective hydrogenation of halogenated nitroaromatics is a key area where optimization is critical. acs.orgacs.org
Catalyst and Solvent Selection: In catalytic hydrogenation, the choice of catalyst and solvent system is paramount to prevent dehalogenation. researchgate.net Studies have shown that modifying catalysts, for instance by co-modifying a palladium (Pd) catalyst with both organic and inorganic ligands, can enhance selectivity. ccspublishing.org.cnccspublishing.org.cn Rhodium-based catalysts have also been explored to reduce dehalogenation during the reduction of chloronitrobenzenes. google.com
Reaction Conditions: Temperature, pressure, and substrate concentration are key variables. researchgate.net For instance, in the hydrogenation of some halogenated nitroaromatics, the selectivity was found to be highly dependent on the substrate concentration. researchgate.net Transferring reactions from batch to continuous flow reactors can also improve productivity and control over reaction parameters. acs.org
Use of Additives: The introduction of dehalogenation inhibitors or promoters for the desired reduction can significantly improve outcomes. For example, adding vanadium species can help accelerate the conversion of intermediate hydroxylamines to the final amine product, preventing their accumulation. ccspublishing.org.cn
Purification Techniques: Post-reaction workup is essential for isolating the pure product. This can involve neutralization, extraction, and recrystallization from appropriate solvents to separate the desired isomer from byproducts. prepchem.com
Chemical Reactivity and Transformation Mechanisms of 2,3 Dichloro 1,4 Benzenediamine
Nucleophilic Substitution Reactions
The reactivity of 2,3-dichloro-1,4-benzenediamine in nucleophilic substitution is governed by the interplay between the activating amino groups and the halogen leaving groups.
Displacement of Halogen Atoms
The chlorine atoms on the benzene (B151609) ring of this compound can be displaced by strong nucleophiles. This reactivity is a hallmark of nucleophilic aromatic substitution (SNAAr) reactions. The amino groups, being powerful activating groups, increase the electron density of the ring, which would typically disfavor nucleophilic attack. However, they can stabilize the intermediate Meisenheimer complex formed during the substitution process. youtube.com
The presence of electron-withdrawing groups ortho and para to a halogen atom generally enhances the rate of nucleophilic substitution. libretexts.org In this compound, the amino groups are ortho and meta to the chlorine atoms. While not as strongly activating for substitution as a nitro group, their presence, coupled with the inherent reactivity of the C-Cl bond, allows for substitution reactions under appropriate conditions. For instance, reactions analogous to those seen with 2,3-dichloro-1,4-naphthoquinone, where chlorine atoms are readily displaced by amines and thiols, can be expected. researchgate.net
Table 1: Predicted Nucleophilic Substitution Reactions
| Nucleophile | Potential Product | Reaction Conditions |
|---|---|---|
| Thiol (R-SH) | 2-Chloro-3-thioether-1,4-benzenediamine | Base catalyst (e.g., triethylamine) |
| Amine (R-NH2) | N-substituted-2-chloro-1,4-benzenediamine | Elevated temperature, polar aprotic solvent |
| Alkoxide (R-O⁻) | 2-Alkoxy-3-chloro-1,4-benzenediamine | Strongly basic conditions |
Reactivity of Amine Functional Groups
The two primary amine groups in this compound are key centers of reactivity. They can act as nucleophiles, bases, and directing groups in various chemical transformations.
The nucleophilicity of these amine groups allows them to react with a variety of electrophiles. For example, they can undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides. wikipedia.org The presence of two amine groups allows for the potential of double substitution, leading to the formation of cross-linked products or polymers, depending on the stoichiometry and nature of the electrophile.
As bases, the amine groups can be protonated by acids to form ammonium (B1175870) salts. The basicity of the amine groups is somewhat reduced by the electron-withdrawing inductive effect of the adjacent chlorine atoms. This effect makes this compound a weaker base compared to unsubstituted p-phenylenediamine (B122844).
Oxidation Reactions and Product Formation
The electron-rich nature of this compound, due to the presence of the amino groups, makes it susceptible to oxidation.
Formation of Quinone Derivatives
Oxidation of p-phenylenediamines is a well-established route to quinone-type structures. researchgate.net In the case of this compound, oxidation would be expected to yield 2,3-dichloro-1,4-benzoquinonediimine or, upon hydrolysis, 2,3-dichloro-1,4-benzoquinone (B8745268). researchgate.net This transformation is central to the application of p-phenylenediamines in dye chemistry, where the oxidized species reacts with coupler molecules to form stable dyes. wikipedia.org
The oxidation process can be initiated by various oxidizing agents, including hydrogen peroxide, potassium permanganate, or even air over extended periods. wikipedia.org Enzymatic oxidation of substituted p-phenylenediamines has also been studied, indicating the potential for biocatalytic transformations. nih.govnih.gov
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Major Product | Reaction Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 2,3-Dichloro-1,4-benzoquinonediimine | Aqueous solution, often basic pH |
| Potassium Permanganate (KMnO₄) | 2,3-Dichloro-1,4-benzoquinone (after hydrolysis) | Neutral or acidic conditions |
| Air (O₂) | Polymeric materials/colored byproducts | Prolonged exposure, especially in solution |
Oxidative Polymerization Pathways
Similar to aniline (B41778) and other phenylenediamines, this compound can undergo oxidative polymerization to form conjugated polymers. wikipedia.org This process typically involves the formation of radical cations, which then couple to form dimers, oligomers, and ultimately high molecular weight polymers. The resulting polymer would possess a polyaniline-like backbone, with the chlorine atoms influencing its electronic properties, solubility, and morphology.
The polymerization can be initiated chemically, using oxidants like ammonium persulfate, or electrochemically. The kinetics and mechanism of oxidative coupling of p-phenylenediamines have been a subject of study, providing a framework for understanding the polymerization of its substituted derivatives. scispace.com The presence of the chloro-substituents is expected to affect the polymerization potential and the properties of the resulting polymer.
Condensation Reactions leading to Heterocycles
The 1,4-diamine arrangement in this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. These reactions typically involve the condensation of the diamine with a bifunctional electrophile.
A prominent example is the reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583), to form quinoxaline (B1680401) derivatives. The reaction proceeds through the initial formation of a diimine, which then cyclizes. Similarly, condensation with carboxylic acids or their derivatives can lead to the formation of benzimidazole (B57391) structures, although this is more common with 1,2-diamines. rsc.orgfigshare.com However, under certain conditions, intramolecular cyclization or reactions with specific reagents can lead to other heterocyclic systems.
The synthesis of heterocycles from o-phenylenediamine (B120857) is well-documented, and while the regiochemistry is different for a p-diamine, the underlying principles of condensation with bifunctional reagents are similar. scribd.com For instance, diazotization of one amine group followed by intramolecular cyclization with the other amine can lead to the formation of a benzotriazole (B28993) ring system, a reaction observed with 1,2-diaminobenzene. stackexchange.com
Table 3: Examples of Heterocycle Formation from this compound
| Reagent | Resulting Heterocycle Class |
|---|---|
| 1,2-Diketone (e.g., Glyoxal) | Quinoxaline |
| β-Ketoester | Benzodiazepine derivative (via multi-step synthesis) |
| Phosgene or equivalent | Benzimidazolone derivative |
Formation of Imine and Schiff Base Derivatives
The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, is a well-established method for the synthesis of imines, also known as Schiff bases. redalyc.orgnih.gov These reactions are typically catalyzed by an acid and involve the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) group. nih.govresearchgate.net
In the context of this compound, its primary amino groups can react with various aldehydes and ketones to form the corresponding mono- or di-imine derivatives. For instance, the condensation of phenylenediamines with aromatic aldehydes leads to the formation of Schiff bases. researchgate.net The general procedure often involves refluxing a mixture of the diamine and the carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. nih.gov The formation of the imine is confirmed by the appearance of a characteristic C=N stretching vibration in the infrared (IR) spectrum and the disappearance of the C=O and NH₂ stretching vibrations of the starting materials. acs.org
The reactivity of the amino groups in this compound allows for the synthesis of a diverse range of Schiff base derivatives with various substituents, depending on the choice of the carbonyl compound. These reactions are fundamental in constructing more complex molecular architectures.
Heterocyclization with Carbonyl Compounds
Beyond the formation of simple imines, this compound can participate in heterocyclization reactions with dicarbonyl compounds or other suitable reagents to form heterocyclic structures. Aromatic diamines like o-phenylenediamine are known precursors to a variety of heterocyclic compounds. wikipedia.org For example, the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, such as benzil, through heating in a solvent like rectified spirit, leads to the formation of quinoxalines. youtube.com This reaction proceeds through a cyclization-condensation mechanism.
Similarly, this compound can be expected to react with appropriate carbonyl-containing compounds to form new heterocyclic rings. For instance, reactions with α,β-unsaturated ketones or dicarbonyl compounds could lead to the formation of seven-membered rings or other complex heterocyclic systems. The presence of the two amino groups in a 1,4-disposition on the benzene ring allows for the formation of fused ring systems. The specific outcome of these reactions, including the structure of the resulting heterocyclic compound, is dependent on the nature of the carbonyl partner and the reaction conditions employed. Such heterocyclization reactions are a cornerstone in the synthesis of novel organic compounds with potential applications in various fields of chemistry. google.com
Charge Transfer Complexation Studies
Interaction with Electron Acceptors (e.g., Dichloro-dicyano-benzoquinone)
This compound, possessing electron-donating amino groups, can form charge-transfer (CT) complexes with suitable electron acceptors. A prominent example of a strong electron acceptor used in these studies is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govacs.orgresearchgate.net The formation of a CT complex involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor molecule (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule (DDQ). nih.govresearchgate.net
This interaction is often accompanied by a distinct color change, which is a primary indication of complex formation. nih.govresearchgate.net The stability of these complexes is influenced by the nature of the donor, the acceptor, and the polarity of the solvent used. bas.bg Studies on similar systems, such as the interaction of o-phenylenediamine with DDQ, have shown that the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring are responsible for the electron donation. nih.gov The stoichiometry of these complexes is often found to be 1:1, as determined by methods like Job's plot. acs.orgresearchgate.netmdpi.com The formation of these complexes is a result of the electron-rich nature of the diamine and the high electron affinity of acceptors like DDQ. researchgate.net
Spectroscopic Characterization of Charge Transfer Complexes
The formation and properties of charge-transfer complexes involving this compound and electron acceptors are extensively studied using various spectroscopic techniques.
UV-Visible Spectroscopy: This is a primary tool for detecting and characterizing CT complexes. The formation of the complex gives rise to new, broad absorption bands in the visible region of the spectrum, which are absent in the spectra of the individual donor and acceptor molecules. nih.govacs.orgresearchgate.net The position (λmax) of these CT bands can be influenced by the solvent polarity. nih.govresearchgate.net The Benesi-Hildebrand equation is often employed to determine the formation constant (K_CT) and the molar extinction coefficient (ε_CT) of the 1:1 complex from UV-Vis titration data. acs.orgresearchgate.netbas.bg
Infrared (IR) Spectroscopy: IR spectroscopy provides evidence for the charge transfer by showing shifts in the vibrational frequencies of the functional groups of the donor and acceptor upon complexation. bas.bgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the site of interaction in the donor molecule. bas.bgnih.gov Changes in the chemical shifts of the protons of the donor upon complexation can indicate which part of the molecule is involved in the charge transfer.
Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental findings. nih.govacs.orgresearchgate.netrsc.org These studies can provide insights into the geometry, electronic structure, and nature of the molecular orbitals (HOMO and LUMO) involved in the charge-transfer interaction. nih.govresearchgate.net
The combination of these spectroscopic and computational methods allows for a thorough characterization of the charge-transfer complexes, including their stability, stoichiometry, and the electronic transitions involved.
Table 1: Spectroscopic Data for Charge-Transfer Complexes
| Donor | Acceptor | Solvent | λmax (nm) | Stoichiometry (D:A) | Reference |
| o-Phenylenediamine | DDQ | Acetonitrile | 415 | 1:1 | nih.gov |
| p-Nitroaniline | DDQ | Dichloromethane | 440, 560 | 1:1 | bas.bg |
| p-Nitroaniline | DDQ | Chloroform | 430, 550 | 1:1 | bas.bg |
| p-Nitroaniline | DDQ | Carbon Tetrachloride | 420, 540 | 1:1 | bas.bg |
| Ketotifen | DDQ | - | 485 | 1:1 | mdpi.com |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic strategies.
The formation of imines from primary amines and carbonyl compounds generally proceeds through a two-step mechanism. The initial step is the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, leading to the formation of a hemiaminal intermediate. researchgate.net This is followed by the acid-catalyzed dehydration of the hemiaminal to yield the final imine product. researchgate.net
In heterocyclization reactions, the mechanism can be more complex. For instance, the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds involves a condensation reaction followed by cyclization. youtube.com The reaction likely proceeds through the initial formation of a mono-imine, which then undergoes an intramolecular nucleophilic attack by the second amino group on the remaining carbonyl group, followed by dehydration to form the aromatic heterocyclic ring.
Kinetic studies can provide valuable insights into reaction mechanisms. For example, in palladium-catalyzed diamination reactions, kinetic studies using ¹H NMR spectroscopy have been employed to understand the reaction order with respect to the catalyst, ligand, and reactants, helping to elucidate the catalytic cycle. nih.gov Such studies can reveal the rate-determining step and the nature of the intermediates involved.
Furthermore, computational studies can be utilized to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This theoretical approach, combined with experimental evidence, provides a comprehensive understanding of the reaction mechanisms. For example, in the study of fused 1,3-oxazolidines, the coexistence of imine and enamine tautomers in equilibrium was suggested by X-ray diffraction and supported by NMR analyses. nih.gov
Derivatives and Analogues of 2,3 Dichloro 1,4 Benzenediamine
Synthesis of Substituted Derivatives
The synthesis of derivatives from 2,3-dichloro-1,4-benzenediamine primarily involves reactions targeting the two primary amine groups. These reactions allow for the construction of larger molecules, including Schiff bases and polymers. Furthermore, understanding the synthesis of the parent compound itself provides a basis for creating substituted analogues.
A plausible synthetic pathway to this compound begins with 1,2-dichlorobenzene (B45396). The nitration of 1,2-dichlorobenzene typically yields a mixture of 3,4-dichloro-1-nitrobenzene and 2,3-dichloro-1-nitrobenzene. google.com Process conditions can be optimized to favor the 2,3-dichloro isomer. google.com A subsequent nitration of this isomer to introduce a second nitro group at the 4-position, followed by the reduction of both nitro groups, would yield the final this compound.
Once obtained, the diamine can serve as a building block for various derivatives. Common synthetic transformations include:
Schiff Base Formation: Condensation reactions between the amino groups of the diamine and aldehydes or ketones yield di-imines, also known as Schiff bases. For example, the analogous compound 2-chloro-1,4-phenylenediamine reacts with p-methylbenzaldehyde in refluxing benzene (B151609) to form the corresponding bis(benzal) derivative. prepchem.com This demonstrates a straightforward method for derivatization at the nitrogen atoms.
Polymer Synthesis: As a difunctional monomer, this compound can be used in polycondensation reactions. The parent p-phenylenediamine (B122844) is a key monomer in the production of aramids, such as Kevlar, through its reaction with terephthaloyl chloride. wikipedia.orgresearchgate.net By analogy, reacting this compound with various diacid chlorides would produce novel polyamides. The incorporation of chlorine atoms into the polymer backbone is known to enhance fire resistance in materials like polybenzoxazines. nih.gov
Azo Coupling and Reduction: An alternative strategy for synthesizing substituted p-phenylenediamines involves azo coupling. For instance, a patented method for producing the 2,5-dichloro isomer starts with 2,5-dichloroaniline, which is coupled with a diazonium salt to form an azo compound. This intermediate is then reduced, typically with zinc or iron powder under acidic conditions, to cleave the azo bond and form the desired 1,4-diamine. google.com
Table 1: Synthetic Methodologies for Phenylenediamine Derivatives
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Schiff Base Formation | Aldehydes or Ketones | Di-imine | prepchem.com |
| Polyamide Synthesis | Diacid Chlorides (e.g., Terephthaloyl chloride) | Polyamide (Aramid) | wikipedia.orgresearchgate.netontosight.ai |
| Azo Coupling & Reduction | Diazonium Salt, then a Reducing Agent (e.g., Zn/H+) | Substituted p-phenylenediamine | google.com |
Functionalization at Amine and Aromatic Ring Positions
Functionalization of this compound can be achieved by modifying the amine groups or by substitution on the aromatic ring, opening pathways to a wide array of structures.
Functionalization of Amine Groups: The primary amine groups are nucleophilic and are the most common sites for functionalization.
N-Acylation: The amine groups can be readily acylated using acid chlorides or anhydrides. This reaction is demonstrated by the synthesis of N,N'-(2,5-Dichloro-1,4-phenylene)bis[N-acetylacetamide] from the corresponding 2,5-dichloro isomer, showcasing the conversion of primary amines into diacetylacetamides. Such reactions can be used to introduce a variety of functional groups or to act as a protecting group strategy.
N-Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, it remains a possible route for functionalization.
Diazotization and Displacement: One or both of the amino groups can be converted into diazonium salts using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as –OH, –CN, –Br, or even a hydrogen atom (deamination).
Functionalization of the Aromatic Ring: Further substitution directly onto the aromatic ring is challenging due to the existing substituents. The two amino groups are strongly activating and ortho-, para-directing, while the two chlorine atoms are deactivating but also ortho-, para-directing. The only available positions for substitution are C5 and C6. The combined directing effects of the four existing groups are conflicting, which would likely lead to a mixture of products under typical electrophilic aromatic substitution conditions, making selective functionalization difficult without advanced synthetic strategies.
Structural Elucidation and Property Relationships of Novel Analogues
While specific novel analogues of this compound are not widely reported in the literature, the relationship between the structure and properties can be inferred by examining its isomers and related compounds. The arrangement of the chloro and amino substituents is critical in determining the physical and chemical characteristics of the molecule.
The molecular structure of this compound possesses several key features that influence its properties:
Electronic Effects: The two electron-donating amino groups and two electron-withdrawing chloro groups create a "push-pull" electronic system. This can lead to significant dipole moments and potential for interesting optical and non-linear optical properties.
Steric and Hydrogen Bonding Effects: The adjacent chlorine atoms at the C2 and C3 positions introduce steric hindrance and influence the planarity and rotational freedom of the amine groups. Intramolecular hydrogen bonding may occur between the hydrogen of the C1-amino group and the adjacent C2-chlorine atom, which can affect the basicity and reactivity of that specific amine.
Symmetry: Unlike the 2,5-dichloro isomer, which has a higher degree of symmetry, the 2,3-dichloro isomer is asymmetric, which can impact its crystal packing and melting point.
A comparison with its isomers highlights these structure-property relationships.
Table 2: Comparison of Dichlorinated Phenylenediamine Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Isomer Type | Reference |
|---|---|---|---|---|---|---|
| This compound | N/A | C₆H₆Cl₂N₂ | 177.03 | Not Reported | para-diamine | |
| 2,5-Dichloro-1,4-benzenediamine | 20103-09-7 | C₆H₆Cl₂N₂ | 177.03 | 164-166 | para-diamine | sigmaaldrich.com |
| 2,6-Dichloro-1,4-benzenediamine | 609-20-1 | C₆H₆Cl₂N₂ | 177.03 | Not Reported | para-diamine | epa.gov |
| 3,5-Dichloro-1,2-benzenediamine | 5233-04-5 | C₆H₆Cl₂N₂ | 177.03 | 60-65 | ortho-diamine | sigmaaldrich.com |
| 4,5-Dichloro-1,2-benzenediamine | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 | 158-164 | ortho-diamine | nih.govsigmaaldrich.com |
The properties of analogues often provide insight into potential applications. For example, the incorporation of chlorine atoms into aromatic diamine monomers is a known strategy for increasing the thermal stability and fire resistance of the resulting polymers. nih.gov This suggests that polymers derived from this compound could be valuable as high-performance, fire-resistant materials. The use of other p-phenylenediamines as dye precursors also indicates a potential application area for derivatives of this compound. wikipedia.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying molecules of the size and complexity of 2,3-Dichloro-1,4-benzenediamine. These calculations can predict a wide range of molecular properties by solving approximations of the Schrödinger equation.
For substituted benzenes and phenylenediamines, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have been shown to provide reliable results for molecular geometry, vibrational frequencies, and electronic properties. irjweb.comresearchgate.net These methods form the basis for the analyses described in the following sections.
The electronic structure of a molecule governs its chemical reactivity. Key aspects of this structure are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. aimspress.com For aromatic amines, the HOMO is typically localized on the benzene (B151609) ring and the amino groups, while the LUMO is distributed over the aromatic ring. The presence of electron-withdrawing chlorine atoms is expected to lower both HOMO and LUMO energy levels and influence their distribution.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net It is plotted onto the molecule's electron density surface, with different colors indicating different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the amino groups due to the lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atoms of the amino groups and the regions around the chlorine atoms would exhibit positive potential. researchgate.netnih.gov
Molecular geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
For phenylenediamine isomers, DFT calculations have been used to determine their optimized geometries. researchgate.netresearchgate.net In the case of this compound, optimization would reveal the planarity of the benzene ring and the orientation of the amino and chloro substituents. The C-N and C-Cl bond lengths would be key parameters, as would the bond angles within the aromatic ring, which may show slight distortions from the ideal 120° due to steric and electronic effects of the substituents.
Reaction Mechanism Predictions and Simulation
Computational chemistry can be employed to predict the most likely pathways for chemical reactions, providing insights into their mechanisms. This involves mapping the potential energy surface of the reaction, identifying reactants, products, intermediates, and transition states.
While specific reaction mechanism simulations for this compound are not readily found, general methodologies exist for predicting organic reactions. Machine learning algorithms, such as neural networks, have been developed to predict reaction types and products based on the fingerprints of reactants and reagents. nih.gov Such approaches could potentially be applied to predict the outcomes of reactions involving this compound, for instance, in polymerization or substitution reactions.
Hydride and electron transfer are fundamental steps in many organic reactions, particularly in redox processes. Computational methods can predict the feasibility of these pathways by analyzing the electronic properties of the molecules involved. The ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy) are key indicators of a molecule's tendency to undergo electron transfer.
For a diamine like this compound, the amino groups can act as electron donors. The molecule could be oxidized via single-electron transfer (SET) mechanisms to form a radical cation. Computational studies can model this process, determining the structure of the resulting radical species and the energetics of the electron transfer step.
A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating and characterizing the transition state structure is crucial for understanding reaction kinetics. Transition state analysis involves calculating the vibrational frequencies of the high-energy structure; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.
For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, computational chemists would search for the transition state structures associated with each proposed mechanistic step. The energy of this transition state, relative to the reactants, determines the activation energy and thus the reaction rate.
Spectroscopic Property Simulations
Computational methods are widely used to simulate various types of molecular spectra, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. These simulations are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions. researchgate.net
By performing DFT calculations, one can compute the vibrational frequencies and intensities of this compound. researchgate.net The simulated IR and Raman spectra can then be compared with experimental spectra to confirm the molecular structure. The calculations would predict characteristic frequencies for N-H stretching and bending modes of the amino groups, C-Cl stretching modes, and various vibrations of the benzene ring.
Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum. researchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. For this compound, the simulation would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic system, which are influenced by the amino and chloro substituents.
Structure-Reactivity Relationship Modeling
The reactivity of aromatic diamines like this compound is of significant interest, particularly in the field of polymer chemistry where it can be used as a monomer. The reactivity of the amine groups is influenced by the electronic effects of the substituents on the benzene ring. In the case of this compound, the two chlorine atoms, being electron-withdrawing groups, are expected to decrease the electron density on the aromatic ring and the basicity of the amino groups. This, in turn, affects the nucleophilicity of the diamine and its reaction rates in, for example, polycondensation reactions to form polyamides. cyberleninka.runih.gov
General principles of QSAR and QSRR suggest that the reactivity of such a compound could be modeled using a variety of descriptors, including:
Electronic Descriptors: Such as Hammett constants, charges on the nitrogen atoms, and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors quantify the electron-donating or -withdrawing nature of substituents and the molecule's ability to participate in electronic interactions.
Steric Descriptors: Like Taft steric parameters or computational descriptors related to molecular size and shape. The position of the chlorine atoms adjacent to one of the amine groups in this compound likely imparts significant steric hindrance, which would be a critical factor in its reactivity.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.
While specific models for this compound are not published, studies on related compounds, such as other phenylenediamine derivatives and chloroanilines, can provide some insights. For instance, research on the synthesis of polyamides from various aromatic diamines has shown that the isomerism and electronic nature of the diamine monomer significantly impact the properties of the resulting polymer, which is a direct consequence of the monomer's reactivity. rsc.orgresearchgate.net
Research Findings:
A comprehensive search of scientific databases did not yield specific studies that have developed QSRR models for this compound. The existing literature focuses more on the synthesis and characterization of polymers derived from various aromatic diamines or on the QSAR of broader classes of compounds for toxicological endpoints. cyberleninka.rumdpi.com
Data Tables:
Due to the lack of specific research on the structure-reactivity relationship modeling of this compound, no data tables with quantitative models or specific reactivity parameters can be presented at this time. The generation of such tables would require dedicated experimental and computational studies to determine the relevant molecular descriptors and correlate them with experimentally measured reactivity data, such as reaction rate constants.
Advanced Analytical Methodologies for 2,3 Dichloro 1,4 Benzenediamine and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of 2,3-dichloro-1,4-benzenediamine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. ugm.ac.id For derivatives of phenylenediamine, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. core.ac.ukznaturforsch.com
In ¹H NMR, the chemical shifts, splitting patterns, and coupling constants of the aromatic protons offer insights into the substitution pattern on the benzene (B151609) ring. For instance, in N-(phenyl)-substituted acetamides, the chemical shifts of aromatic protons can be calculated by considering the incremental shifts from the substituent groups. znaturforsch.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are used to establish the connectivity between neighboring protons. ugm.ac.id For example, in a benzimidazole (B57391) derivative, COSY experiments confirmed the correlations between protons on the benzene ring. ugm.ac.id
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) are employed to distinguish between quaternary, methine, methylene, and methyl carbons. ugm.ac.id Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for assigning carbon signals by correlating them with directly attached or long-range coupled protons, respectively. ugm.ac.idcore.ac.uk These techniques were instrumental in confirming the regioselective addition of an allylsulfanyl group to a 1,4-phenylenediamine derivative. core.ac.uk
Table 1: Representative ¹H and ¹³C NMR Data for a Benzimidazole Derivative ugm.ac.id
| Atom | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| C2 | - | 153.26 |
| C1' | - | 136.99 |
| C2' | 7.51 (d) | 129.40 |
| C3' | 7.42 (t) | 129.32 |
| C4' | 7.36 (t) | 129.35 |
| C5 | 7.25 (m) | 114.93 |
| C6 | 8.15 (d) | 120.73 |
| OMe | 4.01 (s) | 56.50 |
| CH₂ | 5.23 (s) | 76.60 |
| Data presented for 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole. |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound. For phenylenediamine derivatives, key vibrational bands include N-H stretching, C-N stretching, and aromatic C-H and C=C stretching. researchgate.netresearchgate.netresearchgate.net
In the analysis of covalent organic frameworks (COFs) derived from 1,4-phenylenediamine, FTIR spectroscopy was used to confirm the formation of the desired structure. researchgate.net Similarly, for epoxy networks cured with phenylenediamine derivatives, FTIR confirmed the reaction by monitoring the disappearance of the epoxide peak and the appearance of new bands associated with the curing process. researchgate.net The spectra of starting materials like 1,2-phenylenediamine can be compared with the product to verify the transformation. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Phenylenediamine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching (amine) | 3300-3500 | researchgate.netresearchgate.net |
| C-H | Aromatic Stretching | 3000-3100 | researchgate.net |
| C=C | Aromatic Stretching | 1400-1600 | researchgate.netresearchgate.net |
| C-N | Stretching | 1250-1350 | researchgate.net |
UV-Visible Electronic Absorption Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. msu.edu For aromatic compounds like this compound, the absorption bands are typically associated with π → π* transitions of the benzene ring. up.ac.za The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the ring. up.ac.za
The formation of charge-transfer (CT) complexes involving phenylenediamine derivatives can be effectively studied using UV-Vis spectroscopy. acs.org For instance, the interaction between o-phenylenediamine (B120857) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) results in new absorption bands in the visible region, which are not present in the spectra of the individual components. acs.org The stoichiometry and stability constants of such complexes can be determined using methods like Job's plot and the Benesi-Hildebrand equation. acs.org Furthermore, the effect of solvent polarity on the CT bands can provide insights into the nature of the complex. acs.orgdoktornarabote.ru
Table 3: UV-Visible Absorption Data for a Charge-Transfer Complex acs.org
| System | Solvent | λ_max (nm) |
| OPD + DDQ | Acetonitrile (AN) | > 400 |
| OPD + DDQ | Methanol (MeOH) | > 400 |
| Solid State CT-Complex | - | 368, 504 |
| Data for the O-Phenylenediamine (OPD) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) charge-transfer complex. |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. For this compound, mass spectrometry can confirm the molecular formula and the presence of chlorine atoms through their characteristic isotopic pattern. epa.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful combination that separates a mixture of compounds before their detection by mass spectrometry. nih.gov This technique has been successfully used for the determination of p-phenylenediamine (B122844) in cosmetic products. nih.govnih.gov The analyte can be derivatized to enhance its volatility and improve its chromatographic behavior. nih.gov
Chromatographic Separation Methods (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. While specific HPLC methods for this compound are not detailed in the provided context, the principles of HPLC are widely applicable to the analysis of aromatic amines.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. nih.gov The electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine has been studied by analyzing the intermediates using GC/MS. nih.gov A rapid GC-MS method has been developed for the determination of para-phenylenediamine in cosmetic products, demonstrating the utility of this technique for quantitative analysis. nih.gov The method involved a simple extraction followed by direct GC/MS analysis in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. nih.gov
Table 4: GC-MS Method Parameters for p-Phenylenediamine Analysis nih.gov
| Parameter | Value |
| Linearity Range | 1.0 to 1275 µg/mL |
| Coefficient of Determination (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Limit of Detection (LOD) | 0.10 µg/mL |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. nih.govdtu.dk CV provides information about the formal potentials, electron transfer kinetics, and stability of the electrochemically generated species. nih.gov
The electrochemical oxidation of 2,6-dichloro-1,4-phenylenediamine (B1196924) has been studied at a glassy carbon electrode. nih.gov The study determined characteristic reaction parameters, including formal potentials, charge transfer coefficients, and rate constants of the electrochemical and chemical steps. nih.gov Similarly, the electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine was investigated using linear sweep and cyclic voltammetry to understand the oxidation mechanism. nih.gov The influence of operational parameters such as current density, initial pH, and initial concentration on the degradation process was also examined. nih.gov
In the context of developing materials for flow batteries, the electrochemical characterization of aromatic molecules with 1,4-diaza groups, which share structural similarities with phenylenediamines, has been explored. dtu.dk CV is used to assess the redox potentials and stability of these compounds in different electrolytes and at various pH values. dtu.dk
Table 5: Electrochemical Data for a Substituted Phenylenediamine nih.gov
| Parameter | Description |
| Electrode | Glassy Carbon |
| Technique | Single Sweep Voltammetry, Potential-Step Experiments |
| Determined Values | Formal potentials, charge transfer coefficients, rate constants |
| Data for the electrochemical oxidation of 2,6-dichloro-1,4-phenylenediamine. |
Thermal Analysis (e.g., TGA-DTA)
Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two of the most common methods employed for this purpose. These techniques provide valuable information about the physical and chemical changes that a substance undergoes as a function of temperature in a controlled atmosphere.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This analysis is particularly useful for determining the thermal stability of a material, identifying the temperature ranges of decomposition, and quantifying the mass loss at each stage. The output from a TGA experiment is a thermogram, which plots mass change as a function of temperature.
Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. DTA detects exothermic and endothermic events, such as phase transitions (melting, crystallization), and decomposition reactions. The resulting DTA curve plots this temperature difference against the programmed temperature, with peaks indicating thermal events.
A combined TGA-DTA analysis provides a comprehensive thermal profile of a compound, correlating mass loss events with their corresponding thermal signatures (endothermic or exothermic).
Research Findings for this compound
Despite a thorough review of available scientific literature, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) for the compound This compound could not be located. While studies on related compounds, such as the unsubstituted p-phenylenediamine researchgate.net, provide insights into the thermal behavior of aromatic diamines, direct and detailed research findings concerning the thermal decomposition of the 2,3-dichloro isomer are not publicly available in the searched databases.
Therefore, the generation of specific data tables and detailed research findings on the thermal analysis of this compound is not possible at this time. Further experimental investigation would be required to determine its precise thermal stability, decomposition temperatures, and the nature of its thermal transitions.
Applications As Chemical Intermediates in Specialized Synthesis
Precursor in Heterocyclic Compound Synthesis
The presence of two adjacent amino groups in 2,3-dichloro-1,4-benzenediamine makes it a suitable precursor for the synthesis of a variety of heterocyclic systems through condensation reactions with dicarbonyl compounds.
While direct synthesis of Benzo[g]quinoxaline-5,10-diones using this compound is not extensively documented, the underlying synthetic strategy involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. A closely related and well-established synthesis starts with 2,3-dichloro-1,4-naphthoquinone. In this process, the chloro groups are displaced to introduce two amino functionalities, forming 2,3-diamino-1,4-naphthoquinone. This intermediate then undergoes a condensation reaction with various α-dicarbonyl compounds to yield the desired Benzo[g]quinoxaline-5,10-dione derivatives. This analogous reaction highlights the potential of ortho-diamines like this compound to participate in similar cyclization reactions to form quinoxaline-based polyheterocyclic systems. The reaction of o-phenylenediamine (B120857) with benzil (B1666583) to form 2,3-diphenylquinoxaline (B159395) is a classic example of this type of condensation. slideshare.net
Phenazine (B1670421) Derivatives: The synthesis of phenazine derivatives often involves the reaction of ortho-diamines with ortho-quinones. nih.gov For instance, novel phenazine derivatives have been synthesized through a solid-state reaction between ortho-diamines and ortho-quinones. nih.gov One specific example is the synthesis of 2,3-dichloro-6-methyl naphtho[2,3-a]phenazine, demonstrating the incorporation of a dichloro-o-diamine moiety into a complex phenazine structure. nih.gov The general method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, which can be generated in situ. The synthesis of 2,3-diaminophenazine, a derivative of phenazine, is achieved through the oxidation of o-phenylenediamine using various oxidizing agents. slideshare.net
Imidazole (B134444) Derivatives: The synthesis of benzimidazole (B57391) derivatives typically involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. This reaction is a cornerstone in the formation of the imidazole ring fused to a benzene (B151609) ring. While specific examples detailing the use of this compound are not prevalent in readily available literature, the general applicability of o-phenylenediamines in this reaction is well-established. Various catalysts and reaction conditions have been developed to promote this cyclization, highlighting the versatility of this synthetic route.
Role in Polymer and Materials Science Research
The bifunctional nature of this compound, possessing two reactive amino groups, makes it a candidate monomer for the synthesis of polymers and advanced materials.
Aromatic diamines are crucial building blocks for various polymers, including aramids and conjugated polymers. The positional isomer, 2,5-dichloro-1,4-phenylenediamine, is recognized as a diamine monomer used in polymer and macromolecule reagents, particularly for creating Covalent Organic Frameworks (COFs). tcichemicals.com COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and electronics. The use of this isomer underscores the potential of this compound to act as a monomer in polycondensation reactions to form novel polymers. The resulting polymers would be expected to have unique properties due to the specific substitution pattern of the chloro and amino groups on the benzene ring.
Polymers derived from phenylenediamines, such as poly(phenylenediamine)s, are a class of conducting polymers that have garnered interest for their electronic and optical properties. rsc.org These properties can be tuned by altering the substitution on the monomer unit. While research specifically detailing the electronic properties of polymers derived from this compound is limited, the incorporation of halogen atoms into conjugated polymer backbones is a known strategy to modify their electronic characteristics, such as the HOMO and LUMO energy levels. This suggests that polymers synthesized from this compound could be of interest in the field of organic electronics.
Intermediate in Dye and Pigment Precursor Synthesis
Aromatic amines are fundamental intermediates in the synthesis of a vast array of dyes and pigments, particularly azo dyes.
The synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component. researchgate.netnih.govroadmaptozero.com While direct evidence for the use of this compound in commercial dyes is not widely published, its isomer, 2,5-dichloro-p-phenylenediamine, is a known and important intermediate in the production of high-performance pigments. google.com Specifically, it is used in the synthesis of condensed azo-pigments such as Cromophtal Yellow 6G. google.com The synthesis involves the preparation of di-acetyl acetyl-2,5-dichloro-p-phenylenediamine, which then serves as a precursor to the final pigment. google.com This established application for a closely related isomer strongly suggests the potential utility of this compound as an intermediate in the synthesis of other azo dyes and pigments, where the specific substitution pattern would influence the final color and properties of the colorant.
Environmental Transformation and Degradation Pathways
Pathways of Chemical Degradation in Environmental Matrices
The degradation of 2,3-Dichloro-1,4-benzenediamine in environmental matrices such as soil and water can occur through various chemical pathways, primarily driven by abiotic factors like hydrolysis and photolysis, as well as biotic interactions with microorganisms.
Biodegradation: Microbial activity plays a significant role in the breakdown of chlorinated aromatic amines. Studies on various dichloroaniline (DCA) isomers have shown that bacteria can mineralize these compounds. For instance, the bacterium Bacillus megaterium IMT21 has been shown to degrade several DCA isomers, including 2,3-DCA. nih.gov The degradation pathways for these compounds often involve initial transformation steps such as the formation of dichloroaminophenol or dichloroacetanilide metabolites. nih.gov In the case of 2,4-dichloroaniline, biodegradation can proceed through reductive dechlorination to form a monochlorinated aniline (B41778), which is then more readily degraded via oxidative deamination to a chlorocatechol. ethz.ch This suggests that a primary degradation pathway for this compound in soil and water could involve microbial transformation of the amino groups and potential dechlorination. Dichloroanilines, in general, have been noted to be more persistent in soil compared to their monochlorinated or non-chlorinated counterparts. cdnsciencepub.com
Abiotic Degradation: While specific data on the abiotic hydrolysis of this compound is not readily available, the general principles of aromatic amine chemistry suggest that hydrolysis under typical environmental pH conditions is likely to be a slow process.
Photolysis, or degradation by sunlight, is another potential abiotic pathway. Aromatic amines can undergo photolytic or photo-oxidative degradation when exposed to sunlight. researchgate.net The presence of chlorine atoms on the aromatic ring can influence the rate and products of photodegradation.
Formation of Transformation Products under Environmental Conditions
The degradation of this compound is expected to lead to the formation of various transformation products, the nature of which depends on the specific degradation pathway.
Based on studies of related compounds, key potential transformation products include:
Dichloro-p-benzoquinone derivatives: Phenylenediamines are readily oxidized to form quinone-type products. researchgate.net The oxidation of p-phenylenediamine (B122844) (PPD) itself can lead to the formation of Bandrowski's base, a mutagenic trimer. safecosmetics.org Therefore, a primary transformation product of this compound under oxidative conditions is likely to be 2,3-dichloro-1,4-benzoquinone (B8745268) .
Dichloroaminophenols: As observed in the biodegradation of dichloroanilines, the transformation of the amino groups can lead to the formation of corresponding dichloroaminophenols. nih.gov
Dichloroacetanilides: Another potential set of microbial transformation products are dichloroacetanilides, formed through the acetylation of the amino groups. nih.gov
Dechlorinated products: Reductive dechlorination can lead to the formation of monochlorinated or non-chlorinated phenylenediamines, which may then undergo further degradation. ethz.ch
Polymeric products: The oxidation of phenylenediamines can also lead to the formation of polymeric products, which may contribute to the formation of humic substances in the environment. researchgate.net
The following table summarizes the potential transformation products of this compound.
| Parent Compound | Potential Transformation Product | Formation Pathway |
| This compound | 2,3-Dichloro-1,4-benzoquinone | Oxidation |
| This compound | Dichloroaminophenols | Microbial Transformation |
| This compound | Dichloroacetanilides | Microbial Transformation |
| This compound | Monochlorinated Phenylenediamines | Reductive Dechlorination |
| This compound | Polymeric Humic-like Substances | Oxidative Polymerization |
Factors Influencing Environmental Fate (e.g., Chlorination, Oxidation)
Several environmental factors can significantly influence the degradation pathways and the ultimate fate of this compound.
Oxidation: Oxidative conditions are a key driver in the transformation of phenylenediamines. The presence of oxidizing agents in the environment, such as dissolved oxygen and metal oxides, can facilitate the formation of quinone-type products and subsequent polymerization. researchgate.net The oxidation of p-phenylenediamine has been shown to produce reactive oxygen species, which can lead to further degradation and potential toxic effects. nih.gov
The following table outlines the key factors influencing the environmental fate of this compound.
| Factor | Influence on Degradation | Resulting Transformation |
| Microbial Activity | Primary pathway for mineralization. | Formation of dichloroaminophenols, dichloroacetanilides, and potential dechlorination. nih.govethz.ch |
| Sunlight (Photolysis) | Can contribute to abiotic degradation. | Potential for cleavage of the aromatic ring or transformation of functional groups. researchgate.net |
| Oxidizing Conditions | Promotes the formation of quinone derivatives. | Leads to the formation of 2,3-dichloro-1,4-benzoquinone and polymeric substances. researchgate.net |
| Chlorination (Water Treatment) | Can lead to the formation of N-chloro derivatives. | Potential formation of N-chlorinated this compound. nih.gov |
| pH | Can influence the rate of hydrolysis and microbial activity. | Affects the speciation and bioavailability of the compound and its transformation products. |
| Soil/Sediment Composition | Sorption to organic matter can reduce bioavailability. | May decrease the rate of microbial degradation and leaching into groundwater. ethz.ch |
Future Research Directions and Open Questions
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2,3-dichloro-1,4-benzenediamine, whose direct synthesis is not yet well-established in the literature, there is a substantial opportunity for innovation.
Current synthetic strategies for related dichlorinated phenylenediamines often involve multi-step processes that may utilize harsh reagents and produce significant waste. Future research should prioritize the development of novel synthetic pathways that are both high-yielding and sustainable. This could involve exploring chemoenzymatic routes, where enzymes are used to catalyze key steps, offering high selectivity under mild conditions. acs.orgnih.gov For instance, the use of nitroreductase enzymes for the reduction of nitroaromatic precursors could provide a greener alternative to traditional methods that rely on heavy metal catalysts. acs.orgnih.gov
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Approach | Potential Advantages | Key Research Questions |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. acs.orgnih.gov | Identification of suitable enzymes, optimization of reaction parameters, scalability. |
| Metal-Free Catalysis | Avoidance of toxic heavy metals, lower cost. acs.org | Development of efficient organocatalysts, understanding of reaction mechanisms. |
| One-Pot Reactions | Increased efficiency, reduced solvent use and waste. acs.orgrsc.org | Compatibility of sequential reaction steps, optimization of overall yield. |
| C-H Activation | High atom economy, use of readily available precursors. dntb.gov.ua | Development of selective catalysts, understanding of regioselectivity. |
Deeper Mechanistic Understanding of Complex Chemical Transformations
The reactivity of this compound is expected to be complex due to the interplay of the electron-donating amino groups and the electron-withdrawing chloro groups. A thorough understanding of the mechanisms governing its reactions is crucial for controlling product formation and designing new applications.
Future research should focus on elucidating the mechanisms of key transformations, such as nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orgwikipedia.orgnih.govyoutube.com The positions of the substituents will influence the stability of intermediates like the Meisenheimer complex, and detailed computational and experimental studies are needed to predict and confirm reaction outcomes. libretexts.orgwikipedia.orgnih.gov
Computational chemistry, particularly density functional theory (DFT), will be an invaluable tool for modeling reaction pathways and predicting the reactivity of different sites on the molecule. nih.gov Such studies can provide insights into transition states and reaction barriers, guiding the design of experiments. nih.gov Experimental techniques like kinetic studies, isotope labeling, and in-situ spectroscopic monitoring can then be used to validate the computational models and provide a comprehensive picture of the reaction mechanisms.
Development of New Derivatives with Tunable Electronic Properties
The structure of this compound makes it an excellent scaffold for the synthesis of a wide range of derivatives with tailored electronic properties. The two amino groups provide reactive sites for the introduction of various functional groups, which can modulate the molecule's electronic and optical characteristics.
A key area of future research will be the systematic synthesis of derivatives and the investigation of structure-property relationships. For example, functionalization with different aromatic or aliphatic groups could alter the HOMO-LUMO gap, leading to changes in absorption and emission spectra. researchgate.netnih.gov Computational studies can play a significant role in pre-screening potential derivatives to identify those with the most promising electronic properties for specific applications. researchgate.netnih.gov
The development of derivatives with enhanced solubility, thermal stability, and specific electronic characteristics will be crucial for their integration into advanced materials. This could involve the incorporation of bulky side groups or the formation of co-polymers.
Table 2: Potential Derivatives and Their Tunable Properties
| Derivative Class | Potential Property Modulation | Potential Applications |
| N-Aryl/Alkyl Derivatives | Solubility, electronic properties, steric hindrance. | Organic electronics, functional dyes. |
| Schiff Bases | Optical and electrochemical properties, metal coordination. | Sensors, catalysts. |
| Amides/Imides | Thermal stability, mechanical strength, processability. | High-performance polymers. |
Advanced Applications in Non-Biological Materials Science
The unique substitution pattern of this compound suggests its potential as a building block for a variety of advanced materials. While its biological applications are outside the scope of this discussion, its utility in materials science warrants significant exploration.
One of the most promising areas is in the synthesis of high-performance polymers, such as polyimides and polyamides. rsc.orgmdpi.comresearchgate.netrsc.orgresearchgate.net The rigidity of the dichlorinated benzene (B151609) ring could impart high thermal stability and mechanical strength to these polymers. The specific positioning of the chloro- and amino- groups could also influence chain packing and morphology, affecting properties like gas permeability and solubility. rsc.org
Furthermore, the electronic properties of this compound and its derivatives make them interesting candidates for applications in organic electronics. researchgate.netchalmers.seresearchgate.net This could include their use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as functional additives in conductive polymers. The ability to tune the electronic properties through derivatization is particularly advantageous in this context. The functionalization of 2D materials with such molecules could also lead to novel hybrid materials with enhanced properties. european-mrs.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
